Geclosporin vs. Cyclosporin A: Significantly Reduced Nephrotoxicity in Chronic Renal Injury Model
In a 21-day chronic nephrotoxicity study in low-salt diet Sprague-Dawley rats, Geclosporin (CsG) produced significantly less renal impairment than Cyclosporin A (CsA) at equivalent immunosuppressive doses. Both CsA and CsG were administered subcutaneously at 15 mg/kg, and CsG was also tested at a higher dose of 25 mg/kg. Despite demonstrating immunosuppressive activity equivalent to CsA when dosed on a weight basis, CsG preserved renal function and structure more effectively .
| Evidence Dimension | Glomerular filtration rate (GFR) and serum creatinine following 21-day treatment |
|---|---|
| Target Compound Data | CsG 15 mg/kg: GFR 0.41±0.10 ml/min/100 g; serum creatinine 0.68±0.09 mg/dl. CsG 25 mg/kg: GFR 0.39±0.16 ml/min/100 g |
| Comparator Or Baseline | CsA 15 mg/kg: GFR 0.16±0.04 ml/min/100 g; serum creatinine 0.94±0.06 mg/dl; Control (vehicle): GFR 0.62±0.06 ml/min/100 g; serum creatinine 0.56±0.03 mg/dl |
| Quantified Difference | CsA reduced GFR by 74% vs. control (0.62→0.16), while CsG 15 mg/kg reduced GFR by only 34% (0.62→0.41). CsA serum creatinine was 68% higher than control (0.56→0.94 mg/dl), while CsG was only 21% higher (0.56→0.68 mg/dl). |
| Conditions | In vivo; low-salt diet Sprague-Dawley rats; 21-day subcutaneous administration; pair-fed conditions; functional parameters measured by inulin clearance |
Why This Matters
For researchers studying chronic immunosuppression or developing renal-sparing therapies, Geclosporin offers a quantifiably reduced nephrotoxic burden while maintaining equivalent immunosuppressive efficacy, enabling longer-term studies without the confounding renal pathology inherent to Cyclosporin A.
